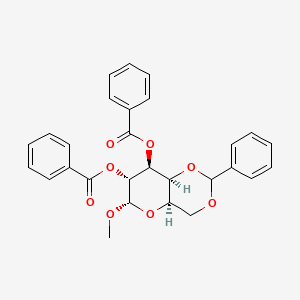

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside encodes critical structural and stereochemical information. Breaking this down:

- Methyl : The anomeric oxygen (O1) is substituted with a methyl group, defining the compound as a methyl glycoside.

- 2,3-di-O-benzoyl : Benzoyl groups (–OCOC₆H₅) occupy the hydroxyl positions at C2 and C3 of the galactopyranose ring.

- 4,6-O-benzylidene : A benzylidene acetal bridges the C4 and C6 hydroxyls, forming a fused 1,3-dioxane ring.

- α-D-galactopyranoside : The anomeric configuration (α) places the methyl group axial relative to the pyranose ring, with D-galactose defining the absolute stereochemistry (C2–C5 hydroxyls in the R configuration).

The stereochemical integrity of this compound arises from the interplay of protecting groups. The benzylidene acetal rigidifies the 4,6-positions, locking the pyranose ring in a ^4C₁ chair conformation, while the benzoyl groups at C2 and C3 enforce equatorial orientations due to steric and electronic effects.

Crystalline Structure Analysis via X-ray Diffraction

X-ray crystallographic studies of analogous 4,6-O-benzylidene-protected galactopyranosides reveal a rigid bicyclic system. The benzylidene acetal adopts a trans-fused configuration, with the phenyl group oriented equatorially to minimize steric clashes with the pyranose ring. This arrangement constrains the C5–C6 bond to a gauche-trans (gt) conformation, as observed in related glucopyranosides.

Key bond lengths and angles from crystallographic data include:

- C1–O1 (anomeric bond) : 1.39–1.42 Å, typical for α-glycosides.

- Benzylidene acetal (C4–O4–C7–O6–C6) : Planar geometry with O4–C7–O6 angles of ~110°, consistent with sp³ hybridization.

- Benzoyl ester groups : Dihedral angles of 80–90° between the benzoyl phenyl rings and the pyranose plane, minimizing π-π repulsion.

The crystalline lattice exhibits intermolecular C–H···π interactions between the benzylidene phenyl group and adjacent pyranose rings, stabilizing the α-anomeric configuration.

Comparative Analysis of α vs. β Anomeric Configurations

The α-anomer of 4,6-O-benzylidene-protected galactopyranosides is thermodynamically favored over the β-anomer, as demonstrated by equilibrium studies (Table 1).

Table 1: Anomeric Ratios of 4,6-O-Benzylidene-Protected Galactopyranosides in CDCl₃

| Entry | Substituents | α:β Ratio | ΔG (kcal/mol) |

|---|---|---|---|

| 1 | 2,3-di-O-benzoyl | 83:17 | -0.94 |

| 2 | 2-azido, 3-O-acetyl | 80:20 | -0.82 |

This preference arises from:

- Steric effects : The β-anomer’s axial benzylidene phenyl group clashes with the pyranose ring, while the α-anomer’s equatorial orientation avoids such interactions.

- Electronic stabilization : The α-anomer’s C1–O1 dipole aligns antiparallel to the C6–O6 dipole, reducing lone-pair repulsion.

- Conformational locking : The ^4C₁ chair conformation restricts interconversion, favoring the α-anomer’s lower energy state.

In contrast, β-anomers dominate in 4,6-unprotected galactopyranosides, highlighting the benzylidene group’s α-directing influence.

Conformational Studies Using Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy confirms the ^4C₁ chair conformation in solution. Key NOE correlations include:

- H1–H3 : Observed in the α-anomer due to their axial-axial proximity (2.5–3.0 Å).

- H4–H6a/H6b : Strong NOEs between H4 and the benzylidene-proximal H6a (J = 10–12 Hz), consistent with the gt conformation of C5–C6.

- Benzoyl aromatic protons : NOEs to H2 and H3, confirming their equatorial positions.

Variable-temperature NMR reveals restricted rotation of the benzylidene phenyl group, with coalescence temperatures >100°C for diastereotopic acetal protons. Molecular dynamics simulations corroborate these findings, showing negligible pseudorotation in the pyranose ring due to the benzylidene constraint.

Properties

Molecular Formula |

C28H26O8 |

|---|---|

Molecular Weight |

490.5 g/mol |

IUPAC Name |

[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |

InChI |

InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22+,23+,24-,27?,28+/m1/s1 |

InChI Key |

CGMUHSNJRXPSSA-LRSHIYBASA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by benzoylation and benzylidenation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine. The process may also require temperature control to ensure the selective protection and deprotection of hydroxyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the replacement of benzoyl or benzylidene groups with other functional groups .

Scientific Research Applications

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of carbohydrate-protein interactions.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside involves its interaction with specific molecular targets. The benzoyl and benzylidene groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Stereochemical Variants: α- vs. β-Anomers

- Methyl 4,6-O-Benzylidene-2,3-di-O-benzoyl-β-D-galactopyranoside (β-anomer, ): The β-configuration alters glycosylation reactivity. For example, β-anomers are less prone to axial attack, favoring distinct stereochemical outcomes in glycosidic bond formation. In synthesis, the β-anomer (compound 2 in ) undergoes sequential benzoylation and silylation to yield Methyl 2,3,6-tri-O-benzoyl-4-O-TBS-β-D-galactopyranoside, highlighting its utility in multi-step protection strategies .

Thioglycoside Derivatives

- Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-thiogalactopyranoside (): Replacing the anomeric oxygen with sulfur enhances stability, making it a robust glycosyl donor. Thioglycosides are activated under milder conditions (e.g., NIS/TfOH) compared to O-glycosides, which require stronger promoters .

Alternative Protecting Groups

- Methyl 2,3-di-O-mesyl-4,6-thioanhydro-α-D-galactopyranoside (): Mesyl groups (methanesulfonyl) at the 2,3-positions facilitate nucleophilic displacement, enabling intramolecular cyclization to form thietane rings. Unlike benzoyl-protected analogs, mesyl groups are more labile under basic conditions, directing distinct reaction pathways .

- Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside (): Benzyl ethers at all positions except the anomeric center provide orthogonal protection. These groups are stable under acidic conditions but require hydrogenolysis for removal. Applications include synthesizing branched oligosaccharides and glycoconjugates, where benzyl groups allow sequential deprotection .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

Glycosylation Efficiency

- The α-anomeric configuration in the target compound can lead to lower yields in glycosylation with poorly soluble acceptors (e.g., LacCer in ), likely due to steric hindrance from the benzylidene group .

- In contrast, β-anomers (e.g., compound 2 in ) show higher reactivity in silylation and benzoylation steps, enabling efficient synthesis of tri-O-benzoyl derivatives .

Solubility and Reaction Design

Biological Activity

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside is a complex glycoside that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its antimicrobial and cytotoxic properties, highlighting relevant case studies and data.

Chemical Structure and Properties

The compound's molecular formula is , featuring multiple benzoyl and benzylidene groups that contribute to its reactivity and biological interactions. Its structural complexity allows it to participate in various biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside against a range of bacterial strains.

Key Findings:

- Minimum Bactericidal Concentration (MBC): Research indicates that this compound exhibits significant antibacterial activity with MBC values ranging from 8.0 mg/mL to 16.0 mg/mL against different bacterial species, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action: The antimicrobial effect is attributed to the hydrophobic interactions between the compound and bacterial membranes, leading to increased membrane permeability and subsequent cell death .

Table 1: Antimicrobial Activity of Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside

| Bacterial Strain | MBC (mg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Bacillus subtilis | 16.0 |

| Pseudomonas aeruginosa | 16.0 |

Cytotoxicity Studies

The cytotoxic effects of this compound have also been evaluated using various bioassays. These studies are crucial for determining the safety profile of the compound for potential therapeutic use.

Key Findings:

- Brine Shrimp Lethality Assay: The cytotoxicity was assessed using brine shrimp, revealing varying mortality rates depending on the concentration of the compound. For instance, compounds with longer alkyl chains exhibited higher toxicity levels compared to benzoyl derivatives .

Table 2: Cytotoxicity Results from Brine Shrimp Assay

| Compound | Mortality Rate (%) |

|---|---|

| Methyl 6-O-(2-bromobenzoyl)-2,3,4-tri-O-lauroyl-β-d-galactopyranoside | 30.09 |

| Methyl 6-O-(2-bromobenzoyl)-2,3,4-tri-O-myristoyl-β-d-galactopyranoside | 37.11 |

| Methyl 6-O-(2-bromobenzoyl)-2,3,4-tri-O-(3-chlorobenzoyl)-β-d-galactopyranoside | 38.17 |

Structure–Activity Relationship

The biological activity of methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside can be influenced by its structural components. Modifications in the benzoyl or alkyl substituents significantly affect both antimicrobial and cytotoxic activities.

Key Observations:

- The introduction of hydrophobic groups enhances antimicrobial efficacy.

- Conversely, certain modifications can lead to increased cytotoxicity, indicating a delicate balance between therapeutic benefits and potential toxicity.

Case Studies

- Antiviral Activity: Some analogs of methyl β-D-galactopyranoside derivatives were tested for antiviral properties against dengue virus protease NS2B/NS3. Results indicated promising activity with specific structural modifications enhancing efficacy .

- Clinical Implications: The antibacterial properties suggest potential applications in treating infections caused by resistant bacterial strains such as MRSA. Further research is warranted to explore these possibilities in vivo .

Q & A

Q. What is the synthetic pathway for preparing Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside?

The synthesis begins with a galactopyranoside derivative protected at the 4,6-positions via benzylidene acetal formation. Subsequent regioselective benzoylation at the 2,3-positions is achieved using benzoyl chloride in pyridine under controlled conditions. Critical steps include:

- 4,6-O-Benzylidene protection : Reaction of methyl α-D-galactopyranoside with benzaldehyde dimethyl acetal in the presence of an acid catalyst (e.g., p-TsOH) .

- 2,3-Di-O-benzoylation : Benzoylation of the remaining hydroxyl groups (C2 and C3) using benzoyl chloride in pyridine, leveraging steric and electronic factors to ensure regioselectivity . Purity is confirmed via TLC, and structural validation is performed using / NMR and mass spectrometry .

Q. How does the benzylidene acetal at C4/C6 influence reactivity in glycosylation reactions?

The 4,6-O-benzylidene group rigidifies the pyranose ring, locking the C4–C6 diol into a fixed conformation. This steric hindrance directs reactivity toward the C2 and C3 hydroxyls, making them more accessible for acylation or glycosylation. The acetal also stabilizes the intermediate oxocarbenium ion during glycosidic bond formation, enhancing stereoselectivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in regioselective acylation outcomes for this compound?

Discrepancies in acylation regioselectivity (e.g., competing C2 vs. C3 reactivity) arise from solvent polarity, temperature, and catalyst choice. For example:

Q. How can stereoelectronic effects be exploited to optimize nucleophilic displacement at C4/C6?

After benzylidene acetal cleavage, the C4 and C6 hydroxyls can undergo nucleophilic displacement. Key factors include:

- Leaving group activation : Mesylation (using mesyl chloride) converts hydroxyls to better leaving groups (mesylates) .

- Steric environment : Axial C4 mesylates are displaced faster than equatorial C6 mesylates due to reduced transition-state strain. For example, benzoate displacement of C4 mesylates proceeds at 140°C in DMF with 49% yield, while C6 requires harsher conditions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, accelerating SN2 mechanisms .

Q. What methodologies validate the conformational dynamics of oligosaccharides derived from this compound?

- NMR NOE experiments : Detect through-space interactions between protons to map ring puckering and glycosidic bond torsions .

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for stannylene acetals of related benzylidene-protected glycosides .

- Molecular dynamics simulations : Model solvent effects and flexibility of benzylidene-protected intermediates .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the reactivity of C2 vs. C3 hydroxyls?

Contradictions arise from:

- Protecting group migration : Under acidic conditions, benzoyl groups may migrate between C2 and C3, altering apparent reactivity .

- Solvent-dependent hydrogen bonding : Polar solvents (e.g., DMF) stabilize hydrogen-bonding networks, modulating hydroxyl acidity. For example, C3-OH in 4,6-O-benzylidene derivatives exhibits higher acidity in DMSO due to intramolecular H-bonding with the acetal oxygen . Mitigation requires strict control of reaction conditions and real-time monitoring via NMR .

Methodological Tables

Table 1. Key NMR Assignments for Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-1 | 5.42 | d (J = 3.5 Hz) | Anomeric proton (α-configuration) |

| C-1 | 95.7 | - | Anomeric carbon |

| Benzylidene CH | 5.52 | s | Acetal methine |

| Benzoyl CO | 166.2–165.8 | - | Carbonyl carbons |

Table 2. Comparison of Displacement Reactions at C4 vs. C6

| Position | Leaving Group | Nucleophile | Conditions | Yield (%) |

|---|---|---|---|---|

| C4 | Mesylate | Benzoate | DMF, 140°C, 24 h | 49 |

| C6 | Mesylate | Benzoate | DMF, 140°C, 48 h | <10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.